



# Application Notes and Protocols for [18F]FE-PE2I Radiolabeling

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Compound of Interest		
Compound Name:	Fluoroethyl-PE2I	
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## Introduction

[18F]FE-PE2I is a highly selective radioligand for the dopamine transporter (DAT), making it a valuable tool in positron emission tomography (PET) for imaging dopaminergic function in the brain.[1][2] This is particularly relevant for the study and diagnosis of neurodegenerative disorders such as Parkinson's disease.[1][3][4] The longer half-life of Fluorine-18 (approximately 110 minutes) offers advantages over Carbon-11 labeled tracers, including the potential for later imaging times, improved image resolution, and distribution to centers without an on-site cyclotron.[5] This document provides a detailed, step-by-step protocol for the radiolabeling of [18F]FE-PE2I, covering precursor preparation, automated radiosynthesis, purification, and quality control.

# **Data Summary**

The following tables summarize key quantitative data from various automated synthesis platforms for the production of [18F]FE-PE2I.

Table 1: Comparison of Automated [18F]FE-PE2I Synthesis Parameters



Parameter	GE TRACERLab FX2 N	Synthera®+
Radiochemical Yield (RCY)	39 ± 8%	16.9 ± 2.7% (up to 140 GBq starting activity), ~35% (45 GBq starting activity)
Molar Activity (Am)	925.3 ± 763 GBq/μmol	Not explicitly stated, but flushing transfer lines appeared to improve Am
Synthesis Time	70 minutes	Not explicitly stated
Precursor	Tosylethyl-PE2I	OTsE-PE2I
Elution of [18F]Fluoride	K2CO3/Kryptofix 2.2.2 (K222)	Bu4NH2PO4 or K2CO3/K222
Reaction Solvent	Dimethyl sulfoxide (DMSO)	DMSO or Acetonitrile (MeCN)
Reaction Temperature	140°C	120°C - 140°C
Reaction Time	150 seconds	5 minutes

Table 2: Quality Control Specifications for [18F]FE-PE2I



Test	Specification	Analytical Method
Identification	Retention time of the radioactive peak corresponds to the reference standard.	Analytical HPLC
Radioactive Half-life	105–115 minutes	Dose calibrator
Gamma Spectrum	Shows only 511 and 1022 keV peaks.	Gamma spectrometer
Radiochemical Purity	> 98%	Analytical HPLC, Radio-TLC
Chemical Purity	Resolution (Rs) between Desmethyl-PE2I, FE-PE2I, and the precursor should be > 2.	Analytical HPLC (UV detection)
Residual Solvents	To be determined based on GMP guidelines (e.g., DMSO, Ethanol).	Gas Chromatography (GC)
pH of final product	4.5 - 7.0	pH meter
Bacterial Endotoxins	To be determined based on pharmacopeia standards.	LAL test
Sterility	Sterile	Sterility testing

## **Experimental Protocols**

The following protocols are based on established, automated procedures for the synthesis of [18F]FE-PE2I.[1][3][6]

## **Reagents and Materials**

- Precursor: Tosylethyl-PE2I (OTsE-PE2I) purchased from a commercial supplier (e.g., Pharmasynth AS).[1][6]
- [18F]Fluoride: Produced via a cyclotron.



- Reagents: All chemicals should be of high purity and obtained from a reputable supplier (e.g., Sigma-Aldrich).[1][6]
  - Kryptofix 2.2.2 (K222)
  - Potassium Carbonate (K2CO3)
  - Tetrabutylammonium dihydrogen phosphate (Bu4NH2PO4) as an alternative elution method.[3]
  - Acetonitrile (MeCN), anhydrous
  - o Dimethyl sulfoxide (DMSO), anhydrous
  - Water for Injection
  - o Ethanol, absolute
  - Sodium Ascorbate
  - Trifluoroacetic acid (TFA)
  - Saline (0.9% NaCl)
- Cartridges:
  - Sep-Pak Accell Plus QMA Plus Light Cartridge (or equivalent anion exchange cartridge).
     [1][6]
  - C18 solid-phase extraction (SPE) cartridge.[3]
- · HPLC System:
  - Semi-preparative HPLC system with a C18 column (e.g., ACE 5 μm C18-HL, 10 x 250 mm).[1][6]
  - $\circ~$  Analytical HPLC system with a C18 column (e.g., Poroshell 120 EC C-18, 3 x 150 mm, 2.7  $\,$  µm).[1]



Automated Synthesis Module: A commercially available module such as a GE TRACERLab
 FX2 N or Synthera®+.[1][3]

## **Workflow Overview**

The overall process for [18F]FE-PE2I radiosynthesis involves the trapping of cyclotron-produced [18F]fluoride, its elution and drying, the nucleophilic substitution reaction with the precursor, purification of the product via HPLC, and finally, formulation of the final injectable solution.



# Overall Workflow of [18F]FE-PE2I Synthesis [18F]Fluoride Production (Cyclotron) Trapping on QMA Cartridge **Elution and Drying** Radiolabeling Reaction with Precursor Semi-Preparative **HPLC** Purification **Formulation**

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Final Product:

[18F]FE-PE2I Solution

Caption: High-level overview of the [18F]FE-PE2I synthesis process.

**Quality Control** 

# Step-by-Step Protocol for Automated Synthesis (Example using GE TRACERLab FX2 N)

This protocol is adapted from a published GMP-compliant procedure.[1][6]

## Methodological & Application





#### 3.1. Preparation of Reagents and Synthesis Module

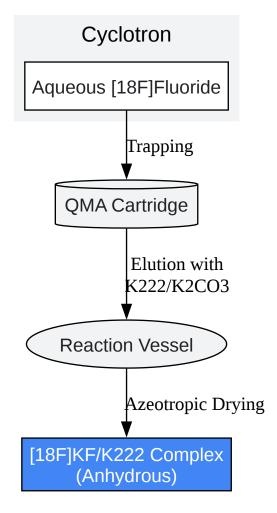
- Prepare the Eluent: Dissolve Kryptofix 2.2.2 and K2CO3 in a mixture of acetonitrile and water.
- Prepare the Precursor Solution: Dissolve the Tosylethyl-PE2I precursor in anhydrous DMSO.
- Prepare other solutions: Prepare the necessary solutions for HPLC purification and final formulation, including the mobile phase (e.g., ACN:H2O:TFA), and a sterile saline solution containing sodium ascorbate.[6]
- Set up the Synthesis Module: Assemble the disposable cassette on the synthesis module and load all necessary reagents into their designated vials. Prime all lines to ensure proper function.

#### 3.2. [18F]Fluoride Trapping and Drying

- The cyclotron-produced aqueous [18F]fluoride is passed through a pre-conditioned QMA anion exchange cartridge to trap the [18F]F-.
- The trapped [18F]F- is then eluted into the reaction vessel using the K222/K2CO3 eluent.
- The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen or helium at elevated temperature (e.g., 110°C) to form the reactive, anhydrous [18F]KF/K222 complex.[7]



## [18F]Fluoride Preparation



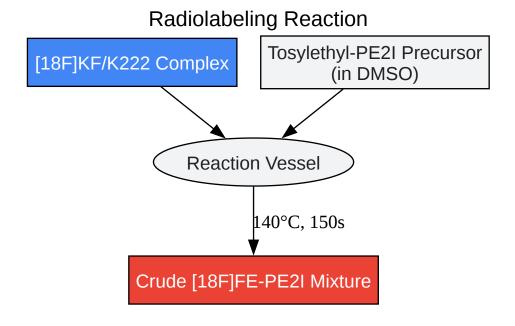
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Caption: Preparation of the reactive [18F]fluoride complex.

### 3.3. Radiolabeling Reaction

- The prepared precursor solution (Tosylethyl-PE2I in DMSO) is added to the reaction vessel containing the dried [18F]KF/K222 complex.[8]
- The reaction mixture is heated to 140°C for 150 seconds to facilitate the nucleophilic substitution of the tosylate leaving group with [18F]fluoride.[6]





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Caption: The nucleophilic fluorination step to produce [18F]FE-PE2I.

#### 3.4. Purification

- After the reaction is complete, the crude reaction mixture is diluted and transferred to the HPLC injection loop.
- The mixture is injected onto a semi-preparative C18 HPLC column.
- The mobile phase (e.g., a mixture of acetonitrile, water, and trifluoroacetic acid) is used to separate [18F]FE-PE2I from unreacted [18F]fluoride, the precursor, and other by-products.
   [1][6] The addition of sodium ascorbate to the mobile phase can improve product stability.[6]
- The fraction containing the purified [18F]FE-PE2I is collected.

#### 3.5. Formulation

- The collected HPLC fraction is diluted with a solution of sodium ascorbate in sterile water.
- The diluted product is then passed through a C18 SPE cartridge to trap the [18F]FE-PE2I.
- The cartridge is washed with sterile water to remove residual HPLC solvents.

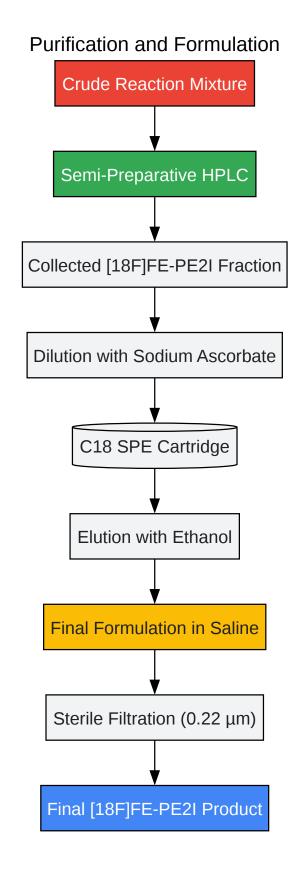






- The final product is eluted from the C18 cartridge with a small volume of ethanol and collected in a sterile vial containing saline with sodium ascorbate.[6]
- The final solution is passed through a sterile 0.22 µm filter into the final product vial.[6]





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Caption: The purification and final formulation workflow.

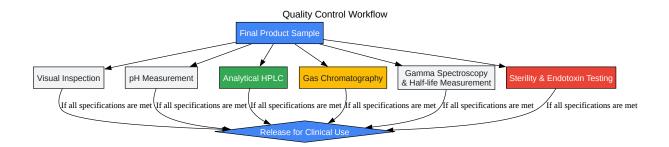


## **Quality Control**

A comprehensive quality control procedure is essential to ensure the final product is safe for human administration.[1]

- Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.
- pH Measurement: The pH of the final solution should be within the specified range (e.g., 4.5-7.0).
- Radiochemical Purity and Identity:
  - Inject a sample of the final product onto an analytical HPLC system. The retention time of the main radioactive peak should match that of a non-radioactive [19F]FE-PE2I reference standard.
  - The radiochemical purity is determined by integrating the area of the [18F]FE-PE2I peak relative to the total radioactivity detected.
  - Radio-TLC can also be used as a secondary method to confirm radiochemical purity.
- Chemical Purity: The UV chromatogram from the analytical HPLC is used to identify and quantify any chemical impurities, such as the precursor or potential by-products.[1]
- Residual Solvents: Gas chromatography is used to determine the concentration of residual solvents (e.g., ethanol, DMSO) in the final product.
- Radionuclidic Identity and Purity: The half-life of the product is measured using a dose calibrator, and a gamma spectrometer is used to confirm the presence of only 511 keV and 1022 keV photopeaks characteristic of Fluorine-18.[3]
- Sterility and Endotoxin Testing: These tests are performed according to standard pharmacopeia procedures to ensure the product is sterile and free of pyrogens.





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Caption: Key quality control tests for the final [18F]FE-PE2I product.

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